molecular formula C10H9ClN2 B7861494 1-[(2-chlorophenyl)methyl]-1H-pyrazole

1-[(2-chlorophenyl)methyl]-1H-pyrazole

Cat. No.: B7861494
M. Wt: 192.64 g/mol
InChI Key: GTLSFZILCFAVKY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Organic Synthesis

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a highly privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. wikipedia.orgnih.govencyclopedia.pub Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind with a wide array of biological targets. encyclopedia.pub This has led to the development of numerous drugs with a pyrazole core that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic properties. nih.govnih.gov

In organic synthesis, the pyrazole ring is a valuable synthon due to the reactivity of its ring positions. The nitrogen atoms allow for various substitution patterns, and the carbon atoms can be functionalized through several synthetic methodologies. organic-chemistry.org Common synthetic routes to the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis), the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov The amphoteric nature of the pyrazole core allows for the straightforward introduction of diverse functional groups, making it a key component in the synthesis of complex molecular architectures. encyclopedia.pub

A number of commercially successful drugs are based on the pyrazole scaffold, highlighting its therapeutic importance.

Drug NameTherapeutic Class
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Rimonabant (B1662492) Anti-obesity (Cannabinoid receptor antagonist)
Stanozolol Anabolic steroid
Difenamizole Analgesic
CDPPB Antipsychotic

This table showcases a selection of well-known drugs that feature a pyrazole core, demonstrating the scaffold's versatility in drug design. nih.govnih.gov

Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org A classical synthesis method was later developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org However, the most foundational and enduring method for pyrazole synthesis is the Knorr reaction, which involves the condensation of β-diketones with hydrazines, first reported in 1883. nih.gov

For many decades, research into pyrazoles continued steadily, but it was the discovery of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, that underscored its biological relevance. wikipedia.orgnih.gov The latter half of the 20th century and the beginning of the 21st century have seen an explosion of interest in pyrazole derivatives. This has been fueled by advancements in synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, which have enabled the efficient creation of vast libraries of substituted pyrazoles for high-throughput screening. nih.gov The elucidation of the role of pyrazole-containing compounds as potent and selective enzyme inhibitors, such as the COX-2 inhibitors, further solidified the importance of this heterocyclic system in modern drug discovery. nih.gov

Overview of 1-Substituted Pyrazoles within the Azole Family

Within the broader family of azoles, 1-substituted pyrazoles represent a significant and widely studied class of compounds. The substitution at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor-binding affinity. The synthesis of these compounds is typically achieved by the alkylation or arylation of an NH-pyrazole with a suitable electrophile, or by using a substituted hydrazine (B178648) in a cyclocondensation reaction. nih.gov

The specific compound of interest, 1-[(2-chlorophenyl)methyl]-1H-pyrazole , is a clear example of a 1-substituted pyrazole. While detailed research focused exclusively on this molecule is not widely available in public literature, its structure is informative. It features a pyrazole ring connected at the N1 position to a benzyl (B1604629) group, which is itself substituted with a chlorine atom at the ortho position. The synthesis of such a compound would typically involve the reaction of pyrazole with 2-chlorobenzyl chloride in the presence of a base.

The structural motifs present in this compound are found in more complex, well-studied molecules. For instance, the compound TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole , is a potent and selective inhibitor of the KCa3.1 potassium ion channel and is structurally related. nih.gov The synthesis of TRAM-34 involves the reaction of pyrazole with 2-chlorotrityl chloride. nih.gov The presence of the 2-chlorophenyl group is a key feature in both molecules, suggesting that this substitution pattern is of interest in the design of biologically active compounds. Furthermore, derivatives such as 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol are commercially available, indicating that the core structure of this compound serves as a scaffold for further chemical modification. biosynth.com

The study of 1-substituted pyrazoles continues to be a vibrant area of research, with new synthetic methods and biological applications being discovered regularly. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of molecular properties, making this class of compounds a rich source of potential new therapeutics and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLSFZILCFAVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyrazole Derivatives

General Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring can be achieved through several reliable and versatile synthetic routes. The most prominent methods include cyclocondensation reactions and 1,3-dipolar cycloadditions, each offering distinct advantages in accessing a wide array of substituted pyrazoles.

Cyclocondensation Reactions of Carbonyl Compounds with Hydrazines

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile. beilstein-journals.orgnih.gov

The reaction typically proceeds by the initial attack of one nitrogen atom of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrazole ring. nih.gov A variety of 1,3-dielectrophiles can be employed, including β-diketones, β-ketoesters, and α,β-unsaturated ketones and aldehydes. nih.govbeilstein-journals.org For instance, the reaction of α,β-unsaturated ketones with hydrazines first yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govbeilstein-journals.org

A significant consideration in this method is regioselectivity, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two possible regioisomers. nih.govnih.gov

Table 1: Examples of Carbonyl Precursors in Pyrazole Synthesis

1,3-Dielectrophile Precursor Hydrazine Derivative Resulting Pyrazole Type
1,3-Diketone Hydrazine 3,5-Disubstituted Pyrazole
β-Ketoester Phenylhydrazine (B124118) 1-Phenyl-5-pyrazolone derivative
α,β-Unsaturated Ketone Hydrazine Pyrazoline (oxidized to Pyrazole)

1,3-Dipolar Cycloaddition Approaches

An alternative and powerful strategy for pyrazole ring construction is the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition. chim.it This method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne or an alkene. chim.itacs.org This approach is particularly valuable for synthesizing pyrazoles that may be difficult to obtain via cyclocondensation methods. acs.org

The reaction of diazo compounds, generated in situ from precursors like aldehydes, with terminal alkynes can regioselectively produce 3,5-disubstituted pyrazoles. acs.org The use of acetylene (B1199291) equivalents, such as N-vinylimidazole, allows for the preparation of 1H-3-substituted pyrazoles. acs.org While highly effective, this method requires the handling of diazo compounds, which can be toxic and potentially explosive, making in situ generation a preferred technique. acs.org The cycloaddition can also be performed using sydnones as the 1,3-dipole, reacting with alkynes to yield polysubstituted pyrazoles. nih.gov

Strategies for Introducing Substituted Phenylmethyl Moieties at N1

Once the pyrazole ring is formed, a key step in synthesizing compounds like 1-[(2-chlorophenyl)methyl]-1H-pyrazole is the introduction of the substituted phenylmethyl group at a ring nitrogen atom. This is typically achieved through N-alkylation of a pre-formed pyrazole.

The direct alkylation of the pyrazole ring with an appropriate alkyl halide, such as a substituted benzyl (B1604629) halide, is a common strategy. The pyrazole anion, generated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A primary challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of isomers. mdpi.com The choice of solvent, base, and the steric and electronic nature of the substituents on both the pyrazole ring and the alkylating agent can influence the N1/N2 ratio. researchgate.net For example, theoretical calculations have suggested that the major negative charge is concentrated on the pyrrole-like nitrogen, which can influence the site of substitution. mdpi.com

Synthesis of Specific Chlorophenyl-Containing Pyrazole Derivatives

The synthesis of pyrazoles bearing a chlorophenyl moiety is of significant interest due to their potential applications. The methodologies often involve the N-alkylation of a pyrazole core with a suitable chlorophenyl-containing reagent.

Routes for 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

A well-documented example that illustrates the N-alkylation strategy is the synthesis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34. nih.goviucr.org This compound is a structural analog of the target molecule, differing by the presence of an additional phenyl group on the benzylic carbon.

The synthesis is achieved by reacting pyrazole with 2-chlorotrityl chloride ( (2-chlorophenyl)diphenylmethyl chloride) in a suitable solvent. nih.goviucr.org In a typical procedure, a suspension of 2-chlorotrityl chloride in acetonitrile is treated with an excess of pyrazole. nih.goviucr.org The reaction mixture is heated to reflux for several hours. nih.goviucr.org After cooling and removal of the solvent, the product is isolated and purified, often by washing with water and recrystallization from a solvent like ethanol. nih.goviucr.org This direct N-alkylation provides a straightforward route to this class of compounds.

Table 2: Synthesis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

Reactant 1 Reactant 2 Solvent Conditions Yield Reference

Derivatization through Reaction with Chloromethyl-Containing Reagents

The synthetic principle used for TRAM-34 can be generalized for the derivatization of pyrazoles with various chloromethyl-containing reagents. This method allows for the introduction of a wide range of substituents at the N1 position of the pyrazole ring. The reaction involves the nucleophilic substitution of the chloride by the pyrazole nitrogen.

For example, various pyrazole derivatives can be N-alkylated using reagents like 2-(chloromethyl)oxirane. nih.gov In this case, the pyrazole is treated with the chloromethyl reagent in the presence of a base, such as potassium carbonate, to facilitate the reaction. nih.gov This versatility makes N-alkylation with chloromethyl-containing reagents a fundamental tool for creating libraries of N-substituted pyrazoles for further study. The synthesis of the title compound, this compound, would similarly proceed via the reaction of pyrazole with 1-chloro-2-(chloromethyl)benzene under basic conditions.

Functionalization and Derivatization of the Pyrazole Ring System

The pyrazole ring is a versatile scaffold in chemical synthesis, amenable to a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical properties and biological activities of pyrazole-containing compounds. The introduction of new substituents can be achieved at both the nitrogen and carbon atoms of the ring, with the outcome often dictated by the reaction conditions and the existing substitution pattern of the pyrazole core.

Introduction of Additional Functionalities (e.g., carboxamide, nitro, thiazole moieties)

The pyrazole nucleus can be endowed with diverse functionalities, significantly expanding its chemical space and potential applications. The introduction of carboxamide, nitro, and thiazole groups are common strategies to create novel pyrazole derivatives.

Carboxamide Moiety: The pyrazole carboxamide structure is a key feature in many biologically active molecules. nih.gov The synthesis of these derivatives can be achieved by coupling pyrazole amines with carboxylic acids or their activated forms. For instance, pyrazole-5-carboxamide and pyrazole-4-carboxamide compounds have been synthesized by incorporating an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton. nih.gov Another approach involves the reaction of thiophene carboxylic acid with various pyrazole amines to yield pyrazole-thiophene-based amides. mdpi.com The choice of coupling agents and reaction conditions is critical for achieving high yields. A reagent such as 1H-Pyrazole-1-carboxamidine hydrochloride is also utilized for the guanylation of amines, a related transformation. acs.org

Nitro Moiety: Nitration is a classic electrophilic aromatic substitution reaction used to install a nitro group onto the pyrazole ring. This functionalization is significant for creating energetic materials and serves as a stepping stone for further transformations, such as reduction to an amino group. nih.gov The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

Common nitrating agents include:

Nitric Acid/Acetic Anhydride ("Acetyl Nitrate"): This system often leads to nitration at the 4-position of the pyrazole ring. cdnsciencepub.com

Mixed Acids (Nitric Acid/Sulfuric Acid): The use of strong acids can alter the reacting species. For N-phenylpyrazoles, nitration may occur on the phenyl ring rather than the pyrazole core if the pyrazole nitrogen becomes protonated, deactivating the heterocyclic ring. cdnsciencepub.com For the pyrazole ring itself, a mixture of fuming nitric acid and fuming sulfuric acid can be used for direct C4 nitration. nih.gov

N-Nitropyrazole Reagents: Specific reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been developed as powerful nitrating agents that can act as a controllable source of the nitronium ion for the nitration of various (hetero)arenes. acs.org

Rearrangement reactions are also known, where an N-nitro-pyrazole, formed initially, rearranges to a C-nitro-pyrazole, typically the 4-nitro isomer, under acidic conditions. nih.govglobalresearchonline.net

Thiazole Moiety: The hybridization of pyrazole and thiazole rings has generated significant interest, leading to compounds with diverse pharmacological properties. ekb.egmdpi.comnih.gov Synthetic strategies typically involve constructing one heterocycle onto a pre-existing, functionalized version of the other. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea or thioamide derivative. ekb.eg For example, pyrazole-4-carbaldehyde thiosemicarbazones can be cyclized with α-haloketones (like phenacyl bromides) to yield pyrazole-thiazole hybrids. mdpi.comacs.org This approach allows for the introduction of a wide variety of substituents on both the pyrazole and thiazole rings.

Table 1: Methodologies for Functionalization of the Pyrazole Ring

Functional Group Reagents and Methods Typical Position Reference(s)
Carboxamide Coupling of pyrazole amines with carboxylic acids/acid chlorides. C4 or C5 nih.govmdpi.com
Nitro Nitric acid/acetic anhydride; Mixed acids (HNO₃/H₂SO₄); Fuming HNO₃/fuming H₂SO₄; N-Nitropyrazole reagents. C4 nih.govcdnsciencepub.comacs.org
Thiazole Hantzsch synthesis: Reaction of pyrazole-thiosemicarbazones or thioamides with α-haloketones. Varies ekb.egmdpi.comacs.org

Regioselectivity in Substituent Introduction

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, as the position of a functional group dramatically influences the molecule's properties. The outcome of a substitution reaction is governed by a combination of electronic effects of existing substituents, steric hindrance, and the nature of the reagents and reaction conditions. organic-chemistry.orgmdpi.com

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle. Theoretical calculations and experimental results show that electrophilic attack is most favored at the C4 position, which has the highest electron density. cdnsciencepub.comglobalresearchonline.net This is consistently observed in reactions like nitration and halogenation, which selectively yield 4-substituted products under neutral or mildly acidic conditions. cdnsciencepub.comglobalresearchonline.net However, under strongly acidic conditions, the pyrazole nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, and if an N-aryl substituent is present, substitution may be redirected to the aryl ring. cdnsciencepub.com

N-Alkylation: For unsymmetrical pyrazoles (e.g., 3-substituted pyrazoles), N-alkylation can result in two different regioisomers (N1 and N2). The regioselectivity of this reaction is influenced by several factors:

Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will strongly favor substitution at the more accessible nitrogen. mdpi.com

Catalysts and Reagents: The choice of catalyst can direct the alkylation. For example, a magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to selectively provide N2-alkylated products. thieme-connect.com

Solvent Effects: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in pyrazole formation and subsequent N-alkylation. acs.org

Intramolecular Interactions: The structure of the alkylating agent can lead to a reversal of the expected selectivity. For example, an alkylating agent capable of forming a hydrogen bond with a pyrazole substituent can stabilize the transition state for alkylation at the adjacent nitrogen, favoring the sterically more hindered product. wuxiapptec.com

The presence of directing groups, particularly in transition-metal-catalyzed C-H functionalization, provides another powerful tool for achieving high regioselectivity at the C3 or C5 positions, which are typically less reactive towards classical electrophilic substitution. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrazole Functionalization

Reaction Type Position(s) Key Influencing Factors Reference(s)
Electrophilic Substitution C4 Electronic density (favors C4); Protonation of the ring deactivates it. cdnsciencepub.comglobalresearchonline.net
N-Alkylation N1 vs. N2 Steric hindrance; Nature of catalyst and solvent; Intramolecular interactions (e.g., hydrogen bonding). mdpi.comthieme-connect.comacs.orgwuxiapptec.com
C-H Functionalization C3 or C5 Use of directing groups and transition-metal catalysts. nih.gov

Structural Characterization and Elucidation of Pyrazole Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

While specific experimental data for 1-[(2-chlorophenyl)methyl]-1H-pyrazole is not widely available in the public domain, theoretical predictions and analysis of related structures can provide an expected spectral signature.

For a related compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the ¹H-NMR spectrum in CDCl₃ showed signals for the phenyl protons as a multiplet between δ 7.45-7.57 ppm. researchgate.net The ¹³C-NMR spectrum of this analog displayed resonances for the chlorophenyl carbons at approximately δ 127.6, 130.4, and 133.4 ppm. researchgate.net

Based on the structure of this compound, one would anticipate a characteristic ¹H-NMR spectrum showing signals for the methylene (B1212753) bridge protons, the pyrazole (B372694) ring protons, and the protons of the 2-chlorophenyl group. Similarly, the ¹³C-NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Methylene (-CH₂-)~ 5.3 - 5.5~ 50 - 55
Pyrazole H-3~ 7.5~ 138 - 140
Pyrazole H-4~ 6.3~ 105 - 107
Pyrazole H-5~ 7.6~ 128 - 130
Chlorophenyl C-1'-~ 134 - 136
Chlorophenyl C-2'-~ 130 - 132
Chlorophenyl C-3'~ 7.2 - 7.5~ 129 - 131
Chlorophenyl C-4'~ 7.2 - 7.5~ 127 - 129
Chlorophenyl C-5'~ 7.2 - 7.5~ 129 - 131
Chlorophenyl C-6'~ 7.2 - 7.5~ 127 - 129
Note: These are estimated values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound, key expected absorptions would include C-H stretching vibrations from the aromatic and pyrazole rings, as well as the methylene group. C=C and C=N stretching vibrations from the aromatic and pyrazolic systems would also be prominent. The presence of the C-Cl bond would likely result in a characteristic absorption in the fingerprint region.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₂)2950 - 2850
C=N Stretch (Pyrazole Ring)1600 - 1550
C=C Stretch (Aromatic & Pyrazole)1500 - 1400
C-Cl Stretch800 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight. Fragmentation patterns would likely involve the cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the pyrazole ring and the 2-chlorobenzyl cation. For a related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the ESI-MS spectrum showed a prominent [M+H]⁺ peak at 413.8. iucr.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Dihedral Angles

For another related compound, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the dihedral angles between the pyrazole ring and the three phenyl rings are 62.28 (9)°, 69.48 (9)°, and 71.30 (9)°. nih.goviucr.orgiucr.org The dihedral angle between the 2-chlorobenzene ring and another phenyl ring is 81.27 (7)°. nih.goviucr.orgiucr.org

Table 3: Crystallographic Data for the Related Compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2005 (10)
b (Å)8.8432 (8)
c (Å)11.6970 (11)
β (°)114.666 (1)
V (ų)1052.85 (17)
Z4
Dihedral Angle (Pyrazole-Benzene)69.48 (7)°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C—H...π interactions)

The packing of molecules in a crystal lattice is governed by intermolecular forces. In the crystal structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the molecules are stabilized by N—H···N hydrogen bonds. researchgate.net A Hirshfeld surface analysis of a similar compound indicated that H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) interactions were the most significant contributors to the crystal packing. researchgate.net

In the absence of strong hydrogen bond donors in this compound, it is anticipated that weaker interactions such as C—H···π interactions would play a more significant role in the crystal packing. These interactions would likely involve the hydrogen atoms of the methylene bridge and the pyrazole ring interacting with the π-systems of adjacent phenyl and pyrazole rings. In the crystal structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, weak C—H···π interactions are observed to link the molecules. nih.goviucr.orgiucr.org

Conformational Studies of Chlorophenyl-Substituted Pyrazoles

The three-dimensional arrangement of molecular structures, or conformation, is a critical determinant of their physical, chemical, and biological properties. For pyrazole derivatives substituted with chlorophenyl groups, conformational analysis provides insight into the spatial orientation of the aromatic rings relative to the central pyrazole scaffold. These studies, predominantly carried out using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, reveal the preferred steric arrangements and the energetic barriers to rotation around key single bonds.

A notable example for which detailed crystallographic data is available is the compound 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34. nih.govresearchgate.netiucr.orgiucr.org Although not the specific target compound, its structural similarity provides valuable insights. In this molecule, the pyrazole ring is not coplanar with any of the three phenyl rings. The dihedral angle between the pyrazole ring and the 2-chlorophenyl ring is significant, indicating a twisted conformation. This twisting is a common feature in such multi-ring systems, arising from the need to minimize steric hindrance between adjacent aromatic systems and the substituents they bear.

The crystal structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole reveals specific dihedral angles that define its conformation. nih.govresearchgate.netiucr.orgiucr.org The dihedral angles between the pyrazole ring and the three six-membered rings are 62.28 (9)°, 69.48 (9)°, and 71.30 (9)°. nih.govresearchgate.netiucr.org Furthermore, the 2-chlorobenzene ring is oriented almost perpendicularly to one of the other phenyl rings, with a dihedral angle of 81.27 (7)°. nih.goviucr.org

Similarly, studies on other chlorophenyl-substituted pyrazoles corroborate the prevalence of non-planar conformations. For instance, in 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and the benzene (B151609) ring is 69.48 (7)°. researchgate.net In another example, Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl], the pyrazole ring makes dihedral angles of 35.78 (18)° and 54.73 (18)° with the chlorophenyl and fluorophenyl rings, respectively. nih.gov

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by allowing for the exploration of conformational landscapes and the estimation of rotational energy barriers. bibliotekanauki.plresearchgate.neticm.edu.pl These theoretical approaches can predict the most stable conformations and the energy required to transition between them. For some diarylpyrazole derivatives, computational analysis has indicated energy barriers to rotation of the aryl rings of approximately 18-20 kcal/mol, suggesting that atropisomers could exist. nih.gov

The following tables summarize key dihedral angles from the crystallographic data of representative chlorophenyl-substituted pyrazoles, illustrating the non-coplanar nature of these structures.

Dihedral Angles in 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole

Ring 1Ring 2Dihedral Angle (°)Reference
PyrazolePhenyl 162.28 (9) nih.govresearchgate.netiucr.org
PyrazolePhenyl 269.48 (9) nih.govresearchgate.netiucr.org
Pyrazole2-Chlorophenyl71.30 (9) nih.govresearchgate.netiucr.org
2-ChlorophenylPhenyl 281.27 (7) nih.goviucr.org
Phenyl 1Phenyl 271.44 (8) nih.goviucr.org
Phenyl 12-Chlorophenyl69.05 (8) nih.goviucr.org

Dihedral Angles in Other Chlorophenyl-Substituted Pyrazoles

CompoundRing 1Ring 2Dihedral Angle (°)Reference
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrilePyrazoleBenzene69.48 (7) researchgate.net
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]PyrazoleChlorophenyl54.73 (18) nih.gov
PyrazoleFluorophenyl35.78 (18) nih.gov

Structure Activity Relationship Sar Investigations of Pyrazole Derivatives

General Principles of SAR in Pyrazole-Based Compounds

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole (B372694) ring. SAR studies aim to identify how modifications to these substituents influence the compound's interaction with its biological target. The pyrazole core itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to its binding affinity. nih.gov

Key principles of SAR in pyrazole derivatives include:

Substitution Patterns: The positions of substituents (N1, C3, C4, and C5) on the pyrazole ring are critical. Different substitution patterns can lead to vastly different pharmacological profiles by altering the molecule's shape, electronics, and ability to interact with specific residues in a target's binding pocket. nih.govplos.org

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other heterocyclic rings, such as imidazole (B134444), to improve pharmacological properties. nih.gov For instance, replacing the imidazole in clotrimazole (B1669251) with a pyrazole moiety led to the development of TRAM-34, which retained potent channel-blocking activity but with a modified off-target profile. nih.govplos.org

Systematic exploration of these principles allows medicinal chemists to fine-tune the properties of pyrazole derivatives, enhancing their therapeutic potential while minimizing undesirable effects. medchemexpress.comrndsystems.com

Impact of Substituents on Biological Activities

The specific substituents attached to the pyrazole core are the primary determinants of a derivative's biological activity and selectivity.

Role of Halogenated Phenyl Moieties (e.g., 2-chlorophenyl)

The introduction of halogenated phenyl rings is a common strategy in the design of pyrazole-based therapeutic agents. Halogens like chlorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.

In the case of 1-[(2-chlorophenyl)methyl]-1H-pyrazole, the (2-chlorophenyl)methyl group at the N1 position is a key structural feature. This specific moiety is part of the larger diphenylmethyl group in the well-characterized KCa3.1 channel blocker, TRAM-34. nih.govtocris.com The presence and position of the chlorine atom on the phenyl ring are crucial for potency. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a 1-(2,4-dichlorophenyl) substituent was found to be optimal for high binding affinity, while a 4-chlorophenyl group resulted in decreased affinity. plos.orgchemicalprobes.org This highlights that both the presence and the substitution pattern of halogens on the phenyl ring are critical for modulating biological activity. The chlorine atom can participate in halogen bonding or alter the electronic properties (pKa) of the molecule, thereby influencing how the compound fits into and interacts with its protein target. rndsystems.comrndsystems.com

Influence of Alkyl and Phenylmethyl Substituents

Alkyl and phenylmethyl (benzyl) groups are common substituents used to probe the steric and hydrophobic requirements of a target's binding site.

Alkyl Substituents: The size and nature of alkyl groups can significantly affect potency. In studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifying alkyl groups on the pyrazole ring had a noticeable impact. Replacing a 3,5-dimethylpyrazole (B48361) with a 3-methyl-5-ethyl derivative improved activity, but a 3,5-diethyl substitution led to a drop in potency, suggesting that a delicate balance of lipophilicity and steric bulk is required in that specific region of the binding pocket. doi.org

The data below illustrates how different substituents impact the inhibitory activity of pyrazole derivatives against human NAAA.

CompoundPyrazole Substituentsh-NAAA IC50 (µM)
8 3-methyl, 5-ethyl0.58
15 3,5-diethyl1.11
1 3,5-dimethylNot specified

This table is based on data for pyrazole sulfonamide derivatives from a study on NAAA inhibitors. doi.org

Effect of Additional Aromatic Rings (e.g., diphenylmethyl in TRAM-34)

The addition of bulky, lipophilic groups containing multiple aromatic rings can dramatically enhance binding affinity by maximizing hydrophobic interactions with the target. TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a prime example of this principle. tocris.com It is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1 or IKCa1). tocris.commedchemexpress.comnih.gov

TRAM-34 was developed from the antifungal drug clotrimazole by replacing its imidazole ring with a pyrazole. nih.govplos.org This modification retained the crucial triarylmethane scaffold, which includes the diphenylmethyl group attached to the pyrazole nitrogen. The two phenyl rings and the 2-chlorophenyl ring project from a central carbon, creating a propeller-like shape that is essential for its function. Molecular modeling and mutagenesis studies suggest that this bulky, hydrophobic structure binds within a water-filled cavity in the inner pore of the KCa3.1 channel. nih.gov The phenyl rings are believed to be locked in place via hydrophobic interactions with the side chains of key amino acid residues, such as threonine and valine, thereby physically obstructing the ion conduction pathway. nih.gov The pyrazole ring itself projects towards the channel's selectivity filter, contributing to the block. nih.gov

The inhibitory concentrations for TRAM-34 against various ion channels and enzymes demonstrate its activity profile.

TargetActivity/Potency
KCa3.1 (IKCa1) Channel Kd = 20 nM
Cytochrome P450 2B6 (human) IC50 = 1.3 µM
Cytochrome P450 2C19 (human) IC50 = 0.9 µM
Cytochrome P450 3A4 (human) IC50 = 3.6 µM

This table combines data from multiple studies on TRAM-34. nih.govplos.orgmedchemexpress.com

Pharmacophore Identification for Target Binding

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target. For pyrazole derivatives, this involves identifying the key features responsible for their activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

A pharmacophore model for pyrazole-based inhibitors typically includes:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a feature often critical for anchoring the molecule in the binding site.

Hydrophobic/Aromatic Features: Phenyl rings or other bulky hydrophobic groups attached to the pyrazole core are frequently identified as essential hydrophobic features that interact with nonpolar pockets in the target protein.

Hydrogen Bond Donors: Amine or hydroxyl groups substituted elsewhere on the molecule can serve as key hydrogen bond donors.

By analyzing a series of active and inactive compounds, researchers can develop a predictive pharmacophore model. For instance, a model for pyrazole-dimedone antimicrobial agents identified one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic feature as requirements for activity. Similarly, a five-point pharmacophore model (AADHR) was successfully developed for antitubercular pyrazole derivatives. These models are invaluable tools for designing new, more potent compounds and for virtual screening of large chemical databases to identify novel hits with the desired biological activity.

Pharmacological and Biological Activities of Pyrazole Derivatives

Modulation of Ion Channels and Receptors

Pyrazole (B372694) derivatives have demonstrated notable activity in modulating the function of critical cellular signaling components, including ion channels and receptors. This interaction can lead to profound physiological responses, making them valuable tools for research and potential therapeutic development.

A key example of ion channel modulation by a pyrazole derivative is the activity of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34. nih.gov TRAM-34 is a potent and selective inhibitor of the intermediate-conductance, calcium-activated potassium channel, KCa3.1. nih.govresearchgate.net This channel is involved in various physiological processes, including immune responses and the regulation of vascular tone. researchgate.net

The mechanism of inhibition involves TRAM-34 binding within the channel's pore. nih.gov Molecular modeling and mutagenesis studies have shown that the pyrazole ring of TRAM-34 is positioned to form a hydrogen bond with the threonine residue (T250) of the channel, while also engaging in lipophilic interactions with a valine residue (V275). researchgate.netnih.gov This binding directly obstructs the pathway for potassium ions, preventing them from passing through the selectivity filter. nih.gov The design of TRAM-34 was a strategic modification of the antifungal drug clotrimazole (B1669251); the imidazole (B134444) ring of clotrimazole, which is associated with liver toxicity due to cytochrome P450 enzyme inhibition, was replaced with a pyrazole ring to enhance selectivity and reduce off-target effects. researchgate.net The resulting compound, TRAM-34, inhibits KCa3.1 with high potency (IC₅₀ of 20 nM) and selectivity. researchgate.netnih.gov This selective blockade has made TRAM-34 an important pharmacological tool for studying the roles of KCa3.1 in diseases like atherosclerosis, stroke, and hypertension. researchgate.netnih.govnih.gov

Certain pyrazole analogues are recognized for their ability to modulate cannabinoid receptors, particularly the CB1 receptor (CB1R), which is a key component of the endocannabinoid system. nih.govfrontiersin.org A prominent example is rimonabant (B1662492), a 1,5-diarylpyrazole derivative that acts as a selective antagonist or inverse agonist at CB1 receptors. nih.govnih.gov The structure of rimonabant, featuring a pyrazole core with specific substitutions, allows it to bind to CB1R with high selectivity over the CB2 receptor. nih.gov

Structure-activity relationship (SAR) studies on rimonabant analogues have explored how modifications at different positions of the pyrazole ring influence receptor affinity and activity. nih.govresearchgate.net For instance, research into 3-substituted pyrazole analogs aimed to optimize CB1 agonist activity while maintaining the core structure for selectivity. nih.govresearchgate.net These studies revealed that while many analogs retained CB1 selectivity, their functional effects could vary significantly, with some acting as inverse agonists. nih.gov Other research has focused on creating rigid pyrazole-based structures, such as 1,4-dihydroindeno[1,2-c]pyrazoles, to enhance binding affinity and selectivity for either CB1 or CB2 receptors. nih.gov These efforts have led to the identification of compounds with high affinity for CB1 receptors, demonstrating the tunability of the pyrazole scaffold for targeting the cannabinoid system. nih.gov

Antineoplastic and Antiproliferative Potency

The anticancer potential of pyrazole derivatives has been a major focus of research, with numerous studies demonstrating their ability to inhibit the growth of cancer cells and induce cell death through various mechanisms. mdpi.comglobalresearchonline.netmdpi.com

Pyrazole derivatives have shown significant cytotoxic and antiproliferative effects against various cancer cell lines, with notable activity observed in human promyelocytic leukemia (HL-60) cells. nih.govmdpi.com A study on N-substituted pyrazole derivatives identified several compounds that inhibited cell growth and induced apoptosis in HL-60 cells. nih.gov The mechanism of action involved the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3. nih.gov

Another study investigating novel pyrazole derivatives found that certain compounds were highly active against the HL-60 cell line, with IC₅₀ values in the low micromolar range. semanticscholar.orgresearchgate.net For example, a thieno[2,3-c]pyrazole derivative, Tpz-1, induced potent and selective cell death in HL-60 cells (IC₅₀ of 0.95 μM) and 16 other human cancer cell lines. mdpi.com The primary mode of cell death was identified as apoptosis, confirmed by the externalization of phosphatidylserine (B164497) and activation of caspases-3/7. mdpi.com Furthermore, Tpz-1 was found to cause cell cycle arrest at the G2/M phase. mdpi.com

Cytotoxic Activity of Pyrazole Derivatives Against HL-60 Leukemia Cells
Compound TypeReported IC₅₀ Values (µM)Mechanism HighlightsReference
N-substituted pyrazolesActive (specific values not detailed in abstract)Induces apoptosis via Bcl-2/Bax modulation and caspase-3 activation nih.gov
Pyrazole-thiocarboxamides1.35 - 4.78Potent cytotoxicity, Topo II inhibition semanticscholar.orgresearchgate.net
Thieno[2,3-c]pyrazole (Tpz-1)0.95Induces apoptosis, G2/M cell cycle arrest, microtubule disruption mdpi.com

A key mechanism contributing to the antineoplastic activity of pyrazole derivatives is their ability to inhibit critical enzymes involved in cancer cell proliferation and survival. nih.gov DNA topoisomerases, particularly type II, are vital for managing DNA topology during replication and are considered important therapeutic targets. nih.govnih.gov

Several series of pyrazole analogs have been identified as potent inhibitors of bacterial type II topoisomerases, which has also spurred investigation into their effects on human topoisomerases in cancer. nih.gov Research has demonstrated that specific pyrazole derivatives can act as strong inhibitors of human Topoisomerase II (Topo II). semanticscholar.orgresearchgate.net For instance, a study on the antileukemia activity of novel pyrazoles found that the most potent compound acted as a strong Topo II inhibitor, contributing to its cytotoxic effects. semanticscholar.orgresearchgate.net This inhibition disrupts DNA replication and repair processes, ultimately leading to cancer cell death. nih.gov Beyond topoisomerases, pyrazole-based compounds have been developed as inhibitors for a wide range of other kinases crucial to cancer pathways. mdpi.comnih.govnih.govnih.gov

Antimicrobial Efficacy

The pyrazole scaffold is a core component in many compounds exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi. mdpi.comnih.govmdpi.comresearchgate.net The growing threat of antimicrobial resistance has intensified the search for new therapeutic agents, and pyrazole derivatives represent a promising class of compounds. nih.govnih.gov

The antimicrobial potential of these derivatives is often enhanced by combining the pyrazole ring with other pharmacophores like thiazole, coumarin, or indole. nih.gov Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation against various microbial strains. For example, certain pyrazoline-1-thiocarboxamides and isonicotinoyl pyrazolines showed moderate to potent activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. mdpi.com Another study on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives found that they had a pronounced effect on strains of S. aureus, E. coli, and Candida species. biointerfaceresearch.com The mechanism of antibacterial action for some pyrazole series has been linked to the inhibition of bacterial type II topoisomerases, a different target than that of many existing antibiotics. nih.gov This suggests that pyrazole derivatives could be effective against resistant bacterial strains. nih.govnih.gov

Antimicrobial Activity of Selected Pyrazole Derivatives
Derivative ClassTarget OrganismsObserved ActivityReference
Pyrazole-1-sulphonamides, Pyrazoline-1-thiocarboxamidesGram-positive bacteria, Gram-negative bacteria, FungiModerate to potent antimicrobial activity mdpi.com
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydesS. aureus, E. coli, C. albicansPronounced bacteriostatic, bactericidal, and fungicidal effects biointerfaceresearch.com
Thiazolo-pyrazole derivativesMethicillin-resistant S. aureus (MRSA)Potent anti-MRSA agents (MIC values as low as 4 µg/ml) nih.gov
Triazine-fused pyrazolesMultidrug-resistant S. epidermidis and Enterobacter cloacaePotent growth inhibitors (MIC values as low as 0.48 µg/ml) nih.gov

Antibacterial Activity

A comprehensive search of scientific literature did not yield any specific studies evaluating the antibacterial activity of 1-[(2-chlorophenyl)methyl]-1H-pyrazole against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, or Escherichia coli. While the broader class of pyrazole derivatives has been investigated for antibacterial properties, no data is currently available for this specific compound. mdpi.comnih.govnih.govacs.org

Antifungal Activity

There is no specific research documented in the available scientific literature concerning the antifungal activity of This compound against fungal species like Rhizoctonia solani or Aspergillus niger. Although various other pyrazole analogues have been synthesized and tested for antifungal potential, studies on this particular molecule have not been published. arabjchem.orgnih.govmdpi.comnih.gov

Other Significant Biological Activities

Anti-inflammatory Potential

An in-depth review of scientific databases and literature found no published research on the anti-inflammatory potential of This compound . The anti-inflammatory effects of many other pyrazole derivatives are well-documented, but this specific compound has not been the subject of such investigations. nih.govglobalresearchonline.netcu.edu.eg

Antiviral Properties

No specific studies on the antiviral properties of This compound against viruses such as HIV-1 or Tobacco Mosaic Virus (TMV) were found in the reviewed literature. The antiviral potential of the broader pyrazole class of compounds has been a subject of research, but data for this specific molecule is not available. nih.govnih.gov

Antileishmanial and Antitubercular Activities

The scientific literature lacks any specific studies investigating the antileishmanial or antitubercular activities of This compound . While other pyrazole-containing compounds have been explored for these therapeutic purposes, this particular molecule has not been evaluated. nih.govnih.govacs.orgacs.orgresearchgate.netscielo.brresearchgate.netresearchgate.netmdpi.com

Insecticidal Activity

A thorough search of agricultural and chemical science literature did not reveal any studies focused on the insecticidal activity of This compound against insects such as Aphis fabae. Research into the insecticidal properties of pyrazole derivatives is an active field, but no data has been published for this specific compound. nih.gov

Computational Chemistry and Molecular Modeling Studies

Advanced Modeling Techniques in Drug Discovery

  • There are no reports on the use of advanced modeling techniques, such as QSAR or pharmacophore modeling, in the context of drug discovery specifically involving this compound.
  • Consequently, it is not possible to provide the requested article while adhering to the specified constraints of scientific accuracy and exclusive focus on the target compound.

    Future Perspectives and Research Directions

    Rational Design and Synthesis of Novel Pyrazole (B372694) Analogues

    The future of 1-[(2-chlorophenyl)methyl]-1H-pyrazole in medicinal chemistry hinges on the rational design and synthesis of novel analogues to explore and optimize potential biological activities. nih.gov Rational drug design involves strategically modifying a lead compound to enhance its efficacy, potency, and selectivity while minimizing adverse effects. researchgate.net For this pyrazole scaffold, medicinal chemists can systematically alter its structure to probe structure-activity relationships (SAR). nih.govnih.gov

    Key synthetic strategies for pyrazole derivatives are well-established, including the Knorr pyrazole synthesis (condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound) and 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com The synthesis of the parent compound, this compound, could plausibly be achieved by reacting pyrazole with 2-chlorobenzyl chloride. Building from this, future synthetic campaigns could explore:

    Modifications of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the 2-chlorophenyl ring to alter the molecule's electronic properties and steric profile.

    Alterations of the Pyrazole Ring: Creating derivatives with substituents at the 3, 4, or 5-positions of the pyrazole core to explore new interactions with biological targets. nih.gov

    Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to improve properties like solubility or target binding.

    A prominent structural analogue, 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34), is synthesized by reacting pyrazole with 2-chlorotrityl chloride in acetonitrile. nih.goviucr.org The design of TRAM-34 was itself a rational process to create a selective ion channel inhibitor. researchgate.net This underscores the potential for creating highly specific molecules by strategically modifying the substituents on the pyrazolic nitrogen. Future work on this compound would follow a similar path of targeted chemical modification to build a library of analogues for biological screening. nih.govresearchgate.net

    Exploration of New Biological Targets and Therapeutic Applications

    The pyrazole scaffold is associated with an extensive range of biological activities, making it a versatile starting point for drug discovery. researchgate.netnih.govnih.govcancer.gov Pyrazole derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and angiotensin-converting enzyme (ACE) inhibitory effects. researchgate.netnih.gov This diversity stems from the ability of the pyrazole ring system to interact with numerous biological targets. researchgate.net

    A key future direction for this compound is broad biological screening to identify its primary targets and potential therapeutic uses. The research on its complex analogue, TRAM-34, provides a compelling starting point. TRAM-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium (KCa3.1) channel, which has applications in immunosuppression and has been studied in glioma models. nih.govresearchgate.net

    Future research could investigate whether this compound or its novel analogues interact with:

    Ion Channels: Screening against a panel of ion channels, including KCa3.1, to see if the simpler backbone retains or modifies this activity.

    Kinases: Many pyrazole derivatives are potent kinase inhibitors, targeting enzymes like BRAF, EGFR, and CDKs, which are crucial in cancer progression. nih.govnih.gov Screening against a kinase panel could reveal potential applications in oncology. nih.gov

    Inflammatory Enzymes: Targets such as cyclooxygenase-2 (COX-2) are inhibited by pyrazole-containing drugs like Celecoxib, suggesting a potential anti-inflammatory role. researchgate.net

    Microbial Targets: The scaffold could be tested for its ability to inhibit the growth of various bacterial and fungal strains. nih.gov

    The adaptability of the pyrazole core suggests that this compound is a promising candidate for uncovering novel therapeutics through systematic exploration of its biological interactions. researchgate.net

    Integration of Computational and Experimental Approaches in Pyrazole Research

    Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation to accelerate the identification and optimization of lead compounds. researchgate.net This integrated approach is particularly valuable for exploring the potential of a scaffold like this compound.

    Computational Approaches: Computational methods can predict the properties and interactions of novel molecules before they are synthesized, saving significant time and resources. chemmethod.com Key techniques include:

    Molecular Docking: This simulates the binding of a ligand (the pyrazole derivative) to the three-dimensional structure of a target protein, predicting binding affinity and orientation. researchgate.netnih.gov

    Quantitative Structure-Activity Relationship (3D-QSAR): This method relates the chemical structures of a series of compounds to their biological activity, helping to identify the key chemical features required for potency. nih.gov

    ADME Prediction: Software can estimate the Absorption, Distribution, Metabolism, and Excretion properties of a molecule, which are critical for its development as a drug. chemmethod.com Studies have successfully used high-throughput virtual screening (HTVS) to identify pyrazole-based inhibitors with favorable pharmacokinetic profiles. chemmethod.com

    Experimental Validation: Computational predictions must be confirmed through rigorous experimental work. chemmethod.com For the pyrazole scaffold, essential experimental techniques include:

    Chemical Synthesis: Preparation of the designed compounds. acs.org

    In Vitro Assays: Testing the synthesized compounds against their intended biological targets (e.g., enzyme inhibition assays, cell proliferation assays). nih.govacs.org

    Structural Biology: Techniques like X-ray crystallography can determine the precise three-dimensional structure of a compound bound to its target, providing definitive insight into the binding mode. The crystal structure of the related compound TRAM-34 has been solved, offering a detailed view of its molecular geometry. nih.govresearchgate.net

    ParameterValue
    Compound Name 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)
    Chemical Formula C₂₂H₁₇ClN₂
    Crystal System Monoclinic
    Space Group P2₁/n
    a (Å) 8.8768 (3)
    b (Å) 18.3002 (7)
    c (Å) 10.5053 (3)
    β (°) ** 95.942 (3)
    Volume (ų) **1697.39 (10)
    Crystallographic data for TRAM-34, a structural analogue of this compound. Data from IUCrData. researchgate.net

    By combining computational pre-screening with targeted experimental synthesis and validation, researchers can efficiently navigate the vast chemical space around the this compound scaffold to discover novel and effective therapeutic agents.

    Development of Pyrazole-Based Chemical Probes and Tools

    Beyond direct therapeutic applications, small molecules like this compound can be developed into chemical probes—specialized tools used to study biological systems. nih.gov These probes are often modified versions of a bioactive compound designed to report on or manipulate a biological process. nih.gov

    The development of pyrazole-based probes is an active area of research. nih.gov Given its structural simplicity, this compound is an excellent candidate for derivatization into such tools. Future research could focus on:

    Fluorescent Probes: By attaching a fluorophore to the pyrazole scaffold, researchers can create probes for use in fluorescence microscopy and bioimaging. nih.gov These tools can be used to visualize the localization of the compound within cells, track its interaction with a target protein in real-time, or sense the presence of specific ions. Pyrazole derivatives have been successfully developed as fluorescent sensors for metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. nih.govacs.org

    Affinity-Based Probes: The molecule can be functionalized with a reactive group or a tag (like biotin). These probes can be used in chemoproteomics experiments to covalently label and subsequently identify the unknown protein targets of the parent compound from a complex cellular lysate.

    Photoaffinity Probes: Incorporating a photoreactive group would allow the probe to be permanently cross-linked to its biological target upon exposure to UV light, facilitating target identification.

    The creation of a chemical toolbox based on the this compound scaffold would be invaluable. Even if the compound itself does not become a drug, its derivatives as chemical probes could significantly advance our understanding of the biological pathways they modulate. nih.govnih.gov

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed to prepare 1-[(2-chlorophenyl)methyl]-1H-pyrazole derivatives, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclization or condensation reactions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride at 120°C to form pyrazole-oxadiazole hybrids . Key optimization parameters include temperature control, solvent selection (e.g., polar aprotic solvents for cyclization), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

    Table 1 : Common Characterization Techniques

    TechniqueApplication ExampleReference
    IR SpectroscopyConfirmation of carbonyl and N-H stretches
    NMRStructural elucidation of substituents
    HPLCPurity assessment (>95%)

    Q. What biological assays are standard for evaluating the potassium channel-blocking activity of this compound analogs like TRAM-34?

    • Methodological Answer : TRAM-34, a derivative, is tested using electrophysiological patch-clamp recordings in engineered HEK cells expressing specific potassium channels (e.g., Anopheles gambiae Kv2.1). Functional assays in vascular models (e.g., acetylcholine-induced relaxation in arteries) assess efficacy, with statistical analysis (ANOVA) comparing treated vs. untreated responses .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data in pharmacological studies involving TRAM-34, such as variability in vascular response attenuation?

    • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., species-specific channel isoforms) or co-administered inhibitors (e.g., indomethacin or l-NAME in vascular studies). To address this:

    • Conduct dose-response curves across multiple models.
    • Use knockout/knock-in models to isolate target channel effects.
    • Validate findings with complementary techniques (e.g., calcium imaging alongside electrophysiology) .

    Q. What strategies improve the selectivity of this compound derivatives for specific potassium channels over off-target isoforms?

    • Methodological Answer :

    • Structural Modification : Introduce substituents at the pyrazole N1 or chlorophenyl positions to sterically hinder off-target binding.
    • Computational Docking : Use molecular dynamics simulations to predict interactions with channel pore regions (e.g., comparing TRAM-34's binding to Kv1.3 vs. Kv1.5).
    • In Vitro Selectivity Panels : Test against a range of ion channels (e.g., SKCa, IKCa) to identify structure-activity relationships .

    Q. How do storage conditions (e.g., temperature, light exposure) impact the stability of this compound derivatives in long-term studies?

    • Methodological Answer : Degradation studies show that derivatives like TRAM-34 require storage in airtight containers at -20°C, protected from light and moisture. Accelerated stability testing under varying conditions (40°C/75% RH) with HPLC monitoring can quantify decomposition products (e.g., oxidation of the chlorophenyl group) .

    Cross-Disciplinary Applications

    Q. What novel applications exist for this compound derivatives beyond ion channel modulation?

    • Methodological Answer : Recent studies explore their role as insecticide synergists. For example, TRAM-34 enhances pyrethroid efficacy by blocking insect Kv2.1 channels, reducing neuronal repolarization in pests. Experimental protocols involve:

    • Topical Bioassays : Co-application with pyrethroids on resistant insect strains.
    • Electrophysiology : Measure prolonged depolarization in insect neurons .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.